1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-
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Overview
Description
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- is a complex organic compound with a unique structure It is a derivative of naphthalenol, modified with a silyl ether group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- typically involves multiple steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- exerts its effects involves interactions with specific molecular targets. The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The propenyl group can also interact with other molecules, facilitating the formation of new bonds and structures .
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol: A simpler derivative without the silyl ether and propenyl groups.
1-Naphthalenol, TMS derivative: A similar compound with a trimethylsilyl group instead of the tert-butyl dimethylsilyl group.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: A structurally related compound with different substituents.
Uniqueness
1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)- is unique due to its combination of silyl ether and propenyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H30O2Si |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxy-1-prop-2-enyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C19H30O2Si/c1-7-12-19(20)13-8-9-15-14-16(10-11-17(15)19)21-22(5,6)18(2,3)4/h7,10-11,14,20H,1,8-9,12-13H2,2-6H3 |
InChI Key |
IHUXNDSCFPSTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(CCC2)(CC=C)O |
Origin of Product |
United States |
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